molecular formula C20H21N3O4 B6346966 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354923-68-4

4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6346966
CAS No.: 1354923-68-4
M. Wt: 367.4 g/mol
InChI Key: XDNSOFSTQXTABX-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted benzaldehydes with guanidine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
  • 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
  • 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Uniqueness

4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is unique due to the specific arrangement of methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-24-12-8-9-13(18(10-12)26-3)15-11-16(23-20(21)22-15)14-6-5-7-17(25-2)19(14)27-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNSOFSTQXTABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=C(C(=CC=C3)OC)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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